3-Carbamoylbut-3-enoic acid
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Overview
Description
3-Carbamoylbut-3-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a but-3-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Carbamoylbut-3-enoic acid can be synthesized through several methods:
Oxidation of Alkenes: One common method involves the oxidative cleavage of alkenes. For instance, the oxidation of but-3-en-1-ol can yield this compound.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents followed by hydrolysis can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amide or carboxyl groups with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Acid chlorides, esters.
Scientific Research Applications
3-Carbamoylbut-3-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-carbamoylbut-3-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that facilitate its conversion into active metabolites.
Pathways: It participates in metabolic pathways involving carboxylation, decarboxylation, and amide hydrolysis reactions
Comparison with Similar Compounds
3-Carbamoylbut-3-enoic acid can be compared with other similar compounds such as:
Formic Acid: A simpler carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic Acid: A three-carbon carboxylic acid used as a preservative.
Butyric Acid: A four-carbon carboxylic acid with a distinct odor
Uniqueness:
Structural Complexity: The presence of both carboxyl and amide groups in this compound makes it unique compared to simpler carboxylic acids.
Reactivity: Its ability to undergo a wide range of chemical reactions enhances its versatility in synthetic applications.
Properties
CAS No. |
54468-52-9 |
---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3-carbamoylbut-3-enoic acid |
InChI |
InChI=1S/C5H7NO3/c1-3(5(6)9)2-4(7)8/h1-2H2,(H2,6,9)(H,7,8) |
InChI Key |
BLRZZXLJCJKJII-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)O)C(=O)N |
Origin of Product |
United States |
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